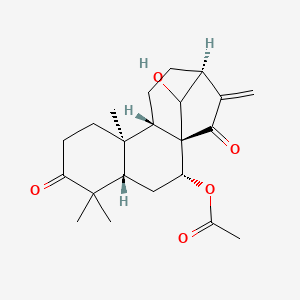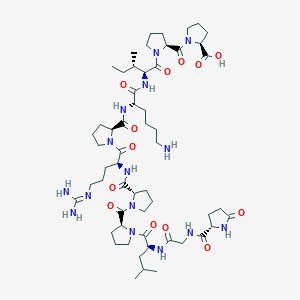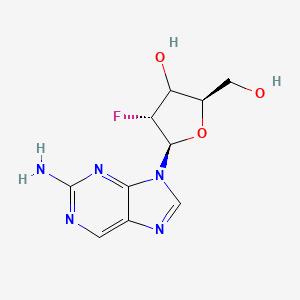
Glaucocalyxin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glaucocalyxin D is a diterpenoid compound isolated from the plant Rabdosia japonica. It belongs to the ent-kaurane family of diterpenoids and has been found to exhibit various biological activities, including cytotoxicity against tumor cells .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Glaucocalyxin D involves several steps. The primary source is the Rabdosia amethystoides medicinal plant. The process includes crushing the plant material, extracting the active compounds, treating the solution, passing it through a column, and recrystallizing to obtain this compound . Further chemical modifications, such as acetylation, can be performed to derive this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes from Rabdosia japonica are scalable and can be adapted for larger-scale production.
化学反応の分析
Types of Reactions
Glaucocalyxin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified diterpenoids with altered biological activities. For example, glycosylation of this compound can enhance its solubility and biological activity .
科学的研究の応用
Glaucocalyxin D has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: It is studied for its cytotoxic effects on different human tumor cell lines.
作用機序
Glaucocalyxin D exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the STAT3 signaling pathway, which is involved in cell proliferation and survival . By blocking this pathway, this compound induces apoptosis and cell cycle arrest in tumor cells . Additionally, it affects the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Glaucocalyxin A: Another ent-kaurane diterpenoid with similar biological activities, including cytotoxicity and anti-inflammatory effects.
Wangzaozin A: A tetracyclic diterpenoid with bioactive properties.
Uniqueness
Glaucocalyxin D is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to inhibit multiple signaling pathways and induce apoptosis in various tumor cells sets it apart from other similar compounds .
特性
分子式 |
C22H30O5 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
[(1S,2R,4S,9R,10S,13S)-16-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1 |
InChIキー |
FFGVENBOZJZUNS-UVJXNXQRSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)O)C |
正規SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)


